Brucea javanica, commonly referred to as the Brucea plant, is native to tropical and subtropical regions. The seeds of this plant are particularly rich in quassinoids, including Bruceoside B. Traditional uses of Brucea javanica in herbal medicine include treatments for malaria, gastrointestinal disorders, and as an anti-cancer agent.
Bruceoside B belongs to the class of natural products known as quassinoids, which are characterized by their complex tetracyclic structures. Quassinoids are typically derived from the Simaroubaceae family of plants and are noted for their bitter taste and potent biological activity.
The synthesis of Bruceoside B can be approached through various chemical methods, often involving the isolation from natural sources or the total synthesis from simpler organic compounds. Notably, hydrolysis reactions have been employed to convert related compounds like Bruceoside A into Bruceoside B.
Bruceoside B has a complex molecular structure typical of quassinoids, featuring multiple rings and functional groups that contribute to its biological activity. The specific arrangement of carbon atoms and functional groups dictates its interaction with biological targets.
Bruceoside B participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
The reactions involving Bruceoside B typically require controlled conditions to ensure selectivity and yield. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and purity.
Bruceoside B exerts its biological effects through several mechanisms:
Research indicates that Bruceoside B demonstrates significant binding affinity to target proteins involved in cancer progression, which supports its potential as an anticancer agent .
Bruceoside B has several promising applications in scientific research:
Bruceoside B (CAS No. 69687-69-0) belongs to the C20-quassinoid glycoside family. Its molecular formula is C₃₂H₄₂O₁₆, corresponding to a molecular weight of 682.7 g/mol [4] [6]. The structure comprises:
Key stereochemical features include multiple chiral centers (e.g., at C-1, C-2, C-5, C-8, C-9, C-10, C-13, C-14, C-15, C-16, C-17) resolved via NMR and X-ray crystallography. The α,β-unsaturated ketone at C-11 and epoxide at C-12/C-13 are critical for electrophile-mediated biological interactions [9]. Spectroscopic identifiers include:
Property | Value/Descriptor |
---|---|
Molecular Formula | C₃₂H₄₂O₁₆ |
Molecular Weight | 682.7 g/mol |
IUPAC Name | Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate |
SMILES | CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |
InChI Key | JMEAKUYWADWLJX-NTTKDRKVSA-N |
Bruceoside B is primarily sourced from the seeds and fruits of Brucea javanica, a plant indigenous to Southeast Asia and Northern Australia [1] [7]. Its biosynthesis occurs via the mevalonate (MVA) pathway:
Concentrations vary seasonally and geographically, with highest yields in mature fruits harvested in autumn. Co-occurrence with structurally similar quassinoids (e.g., bruceosides A, C, D; javanicosides) suggests shared biosynthetic intermediates [1] [7].
Brucea javanica ("Ya Dan Zi" in Chinese) has been used for centuries in traditional medical systems:
While Bruceoside B itself was not isolated until modern times, its presence in B. javanica extracts aligns with historical applications. For example, the plant’s antiparasitic effects correlate with quassinoid bioactivity against Plasmodium spp. and Entamoeba histolytica [5] [7]. Bruceoside B’s contribution to these activities remains under investigation, but it exemplifies how traditional remedies guide targeted phytochemical research.
Bruceoside B exhibits multi-target bioactivity validated in preclinical studies:
Activity | Model | Key Mechanism/Effect | Reference |
---|---|---|---|
Anticancer | PANC-1 pancreatic cancer cells | Caspase-8 activation; Bcl-2 downregulation | [7] |
Anti-inflammatory | LPS-induced acute lung injury (mice) | PI3K/Akt/NF-κB inhibition; ↓TNF-α, IL-6 | [9] |
Anti-tuberculosis | In vitro InhA enzyme assay | Competitive inhibition of enoyl reductase | [6] |
Challenges include low oral bioavailability due to glycosidic hydrolysis in the gut and solubility limitations. Nanoparticulate delivery systems (e.g., liposomes) are being explored to enhance stability and target specificity [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0